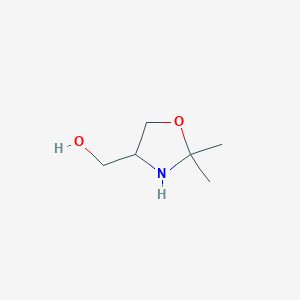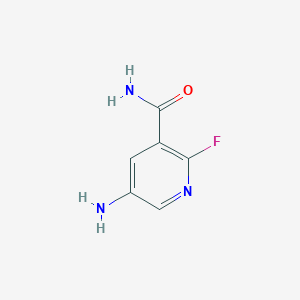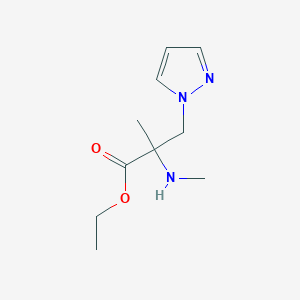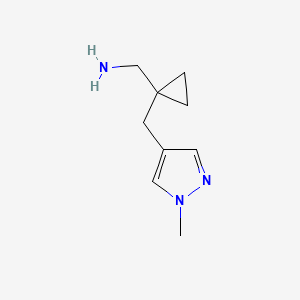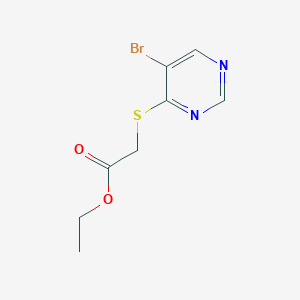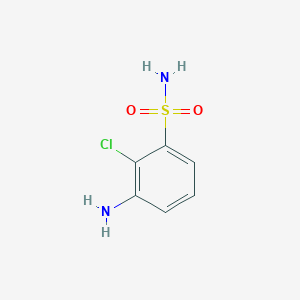
3-Amino-2-chlorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-chlorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.6 g/mol. This compound is part of the sulfonamide family, which is known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chlorobenzene-1-sulfonamide typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . One efficient method involves using sodium sulfinates and amines, mediated by ammonium iodide, to produce sulfonamides with good yields . Another eco-friendly method uses water and sodium carbonate as hydrochloric acid scavengers to produce the target product with high yields and purities .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale reactions between amines and sulfonyl chlorides under controlled conditions to ensure high purity and yield . The use of green chemistry principles, such as eco-friendly solvents and reagents, is becoming increasingly common in industrial processes to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
3-Amino-2-chlorobenzene-1-sulfonamide has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-chlorobenzene-1-sulfonamide: Similar structure but with different positioning of the amino and chloro groups.
2-Chloro-4-sulfamoylaniline: Another sulfonamide derivative with similar chemical properties.
Uniqueness
3-Amino-2-chlorobenzene-1-sulfonamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to other sulfonamide derivatives . This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H7ClN2O2S |
|---|---|
Peso molecular |
206.65 g/mol |
Nombre IUPAC |
3-amino-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C6H7ClN2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Clave InChI |
XDPKDZWEXLSCGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)
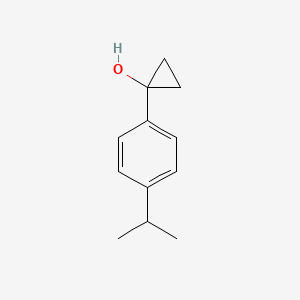
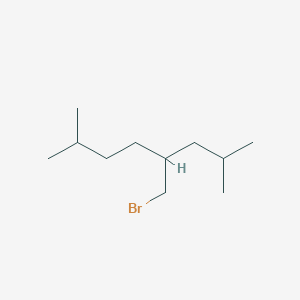
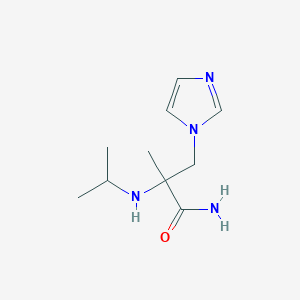

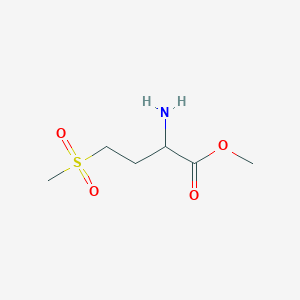
![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)
